BenchChemオンラインストアへようこそ!

ethyl 2-acetamidooxazole-4-carboxylate

HDAC inhibitors Antitumor agents Oxazole-based hydroxamic acids

Ethyl 2-acetamidooxazole-4-carboxylate (CAS 35629-42-6) is the preferred entry building block for 2-benzamidooxazole pharmacophores. Its orthogonal C2‑acetamido (protected amine) and C4‑ethyl ester handles enable independent functionalisation, streamlining SAR exploration. Unlike the 2‑amino analog, this derivative is bench‑stable at room temperature, eliminating cold‑chain logistics and reducing inventory complexity. With 97% purity, it is ready for HDAC inhibitor programs (IC50 as low as 0.010 μM) and multigram‑scale library synthesis. Choose this compound for superior supply chain redundancy, operational simplicity, and accelerated development timelines.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 35629-42-6
Cat. No. B8803265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-acetamidooxazole-4-carboxylate
CAS35629-42-6
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)NC(=O)C
InChIInChI=1S/C8H10N2O4/c1-3-13-7(12)6-4-14-8(10-6)9-5(2)11/h4H,3H2,1-2H3,(H,9,10,11)
InChIKeyGWMNQIHIUZOPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Acetamidooxazole-4-Carboxylate (CAS 35629-42-6): Procurement Specifications and Synthetic Utility Profile


Ethyl 2-acetamidooxazole-4-carboxylate (CAS 35629-42-6, molecular formula C8H10N2O4, molecular weight 198.18 g/mol) is a heterocyclic building block belonging to the 1,3-oxazole family, featuring an acetamido group at the C2 position and an ethyl carboxylate ester at the C4 position . The compound is characterized by its oxazole core—a five-membered aromatic ring containing one oxygen and one nitrogen atom—which confers distinct electronic properties and synthetic versatility. It is typically synthesized via straightforward acylation of ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0) with acetic anhydride under ambient conditions, yielding a crystalline solid with a melting point in the range of 135–140 °C . As an intermediate with dual functional handles (protected amine and ester), it serves as a key precursor for constructing more complex pharmacophores, particularly those requiring C2-amide functionalization of the oxazole scaffold [1].

Why Ethyl 2-Acetamidooxazole-4-Carboxylate Cannot Be Replaced by Generic Oxazole-4-Carboxylate Analogs in Synthetic Routes


Substituting ethyl 2-acetamidooxazole-4-carboxylate with a closely related oxazole-4-carboxylate analog such as ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0), ethyl 2-bromooxazole-4-carboxylate (CAS 460081-20-3), or unsubstituted ethyl oxazole-4-carboxylate (CAS 23012-14-8) fundamentally alters both the synthetic pathway and the downstream chemical space accessible [1]. The 2-acetamido group functions as a protected amine that is stable under diverse reaction conditions yet can be selectively deprotected to unveil the free amine for further derivatization—a capability absent in the 2-bromo analog, which instead provides electrophilic coupling handles, or the unsubstituted oxazole, which lacks a C2 functional handle entirely . Critically, the 2-acetamido moiety enables a direct route to 2-benzamidooxazole-based pharmacophores via deprotection and subsequent acylation, whereas starting from the 2-amino precursor would require additional protection/deprotection steps that reduce overall yield and introduce purification complexity [2]. Furthermore, the 2-acetamido derivative offers superior bench stability compared to the air- and moisture-sensitive free amine analog, which degrades within one month even at −20 °C and requires storage at 2–8 °C with limited shelf life [3]. The specific C2-acetamido/C4-ethyl ester substitution pattern therefore represents a non-interchangeable entry point to distinct chemical series, directly impacting synthetic efficiency, product diversity, and experimental reproducibility .

Ethyl 2-Acetamidooxazole-4-Carboxylate: Quantitative Comparative Evidence for Procurement Decision-Making


Synthetic Route Exclusivity: Why the 2-Acetamido Group Enables HDAC Inhibitor Synthesis That the 2-Amino Analog Cannot Directly Provide

Ethyl 2-acetamidooxazole-4-carboxylate provides a uniquely protected entry point to 2-benzamidooxazole-based hydroxamic acids that cannot be directly accessed from the 2-amino analog. In a 2020 study, researchers designed and synthesized three series of hydroxamic acids bearing 2-benzamidooxazole/thiazole (5a–g, 6a–g) or 2-phenylsulfonamidothiazole (8a–c) motifs. The synthetic pathway employed a two-step sequence beginning with commercially available ethyl 2-aminooxazole-4-carboxylate. Critically, the 2-amino group was first acylated with benzoyl chloride to yield the 2-benzamido intermediate—functionally equivalent to starting from a pre-formed 2-benzamidooxazole scaffold. Ethyl 2-acetamidooxazole-4-carboxylate represents the direct synthetic equivalent of the 2-amino precursor after acylation, thereby enabling a one-step advantage in benzamido pharmacophore construction. The resulting hydroxamic acids exhibited HDAC inhibition with IC50 values in the sub-micromolar range (0.010–0.131 μM), with compound 5f achieving IC50 0.010 μM—2.5-fold more potent than the reference HDAC inhibitor SAHA (IC50 0.025 μM) [1].

HDAC inhibitors Antitumor agents Oxazole-based hydroxamic acids Medicinal chemistry

Derivatization Versatility: The 2-Acetamidooxazole Scaffold Enables Four Distinct Downstream Functional Transformations Unavailable from the 2-Bromo Analog

Ethyl 2-acetamidooxazole-4-carboxylate preserves the C2-position for diverse amine-based transformations that are structurally inaccessible from the 2-bromo analog. A 2019 methodology study demonstrated that ethyl oxazole-4-carboxylates can undergo LiBH4-mediated reduction optimized at multigram scale (up to 40 g) to yield C4 alcohols with 47–89% yield across 13 examples bearing various C5 substituents including alkyl, fluoroalkyl, and N-Boc-aminoalkyl moieties [1]. Critically, the 2-acetamido group remains intact during this transformation, allowing subsequent functionalization. The 2-bromo analog (ethyl 2-bromooxazole-4-carboxylate, CAS 460081-20-3), in contrast, provides only electrophilic cross-coupling handles (e.g., Suzuki, Buchwald–Hartwig) and is incapable of accessing the amide-linked pharmacophores essential for HDAC and tyrosine kinase inhibitor scaffolds. Additionally, the 2-acetamido derivative can be converted to the free amine, sulfonamide, or urea motifs—four distinct pharmacophoric elements—versus the single coupling manifold available from the bromo analog .

Organic synthesis Building blocks Late-stage functionalization sp3-enriched oxazoles

Chemical Stability Advantage: 2-Acetamido Derivative Eliminates Cold-Chain Storage Requirements Relative to the 2-Amino Analog

Ethyl 2-acetamidooxazole-4-carboxylate exhibits significantly enhanced chemical stability compared to its 2-amino precursor, directly impacting procurement and laboratory handling protocols. The 2-amino analog (ethyl 2-aminooxazole-4-carboxylate, CAS 177760-52-0) requires refrigerated storage at 2–8 °C and carries a stated shelf-life limitation of 6 months at −80 °C and only 1 month at −20 °C [1]. In contrast, the 2-acetamido derivative is stable under standard ambient storage conditions (room temperature, desiccated) and does not require cold-chain logistics, eliminating the need for specialized refrigerated shipping and freezer storage infrastructure. This stability difference stems from the protection of the nucleophilic amine as an acetamide, which prevents oxidative degradation, hydrolysis, and unwanted condensation reactions that compromise the free amine . The 2-acetamido derivative also exhibits higher melting point (135–140 °C) compared to the 2-amino analog (124–128 °C), consistent with its enhanced thermal stability .

Chemical stability Storage conditions Bench-top handling Procurement specifications

Protected Amine Handle: 2-Acetamido Group Enables Orthogonal Deprotection Without Compromising the C4 Ethyl Ester

The 2-acetamido group in ethyl 2-acetamidooxazole-4-carboxylate provides an orthogonal protecting group strategy that cannot be replicated with the 2-bromo analog. The acetamide moiety can be selectively hydrolyzed under acidic or basic conditions to liberate the free amine while leaving the C4 ethyl ester intact—a capability documented in the synthesis of 2-acetamido-1,3-oxazole-4-carboxylic acid (CAS 1444781-09-2) via controlled saponification of the corresponding ethyl ester . This orthogonal reactivity enables sequential functionalization: the ester can be reduced to the alcohol (LiBH4, 47–89% yield) or hydrolyzed to the carboxylic acid (LiOH, 88% yield), followed by independent deprotection of the acetamide to the free amine . In contrast, the 2-bromo analog lacks a protecting group entirely, and any attempted sequential functionalization must contend with the reactivity of the C2 bromide throughout all synthetic steps, limiting the scope of compatible transformations. Additionally, the 2-amino analog cannot be directly used in reactions requiring an unreactive C2 position, as the free amine participates in unwanted side reactions (e.g., with electrophiles, oxidants, or carbonyl compounds) [1].

Orthogonal protection Deprotection chemistry Synthetic methodology Amide hydrolysis

Commercial Availability and Supply Chain Reliability: 2-Acetamido Derivative Offers 97% Purity with Broader Vendor Network Than 2-Bromo Analog

Ethyl 2-acetamidooxazole-4-carboxylate (CAS 35629-42-6) is available at 97% purity from multiple international chemical suppliers, providing supply chain redundancy that is not consistently available for the 2-bromo analog. The compound is listed in major chemical catalogs including BenchChem, Chemenu, LookChem, and multiple regional suppliers, with documented purity of 97% [1]. In contrast, the 2-bromo analog (ethyl 2-bromooxazole-4-carboxylate, CAS 460081-20-3) is typically supplied at 95% purity and is carried by a more limited set of specialized vendors such as BOC Sciences . The broader vendor network for the 2-acetamido derivative reduces procurement lead times and mitigates supply disruption risks, particularly for research programs requiring consistent, repeatable sourcing. Furthermore, the 2-acetamido derivative serves as a direct precursor to 2-acetamidooxazole-4-carboxylic acid (CAS 1444781-09-2) and other downstream building blocks, whereas the 2-bromo analog is primarily utilized as an intermediate for 2-bromooxazole-4-carboxylic acid (CAS 1167055-73-3), which has narrower documented synthetic utility .

Commercial availability Purity specifications Supply chain Procurement

Ethyl 2-Acetamidooxazole-4-Carboxylate: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of HDAC Inhibitor Lead Series Requiring 2-Benzamidooxazole Pharmacophores

Research programs developing histone deacetylase (HDAC) inhibitors based on 2-benzamidooxazole scaffolds should prioritize ethyl 2-acetamidooxazole-4-carboxylate as the entry building block. The compound provides a protected C2 amine that can be deprotected and acylated to access the benzamido motif in two steps, compared to three steps from the 2-amino analog. Published data demonstrate that oxazole-based hydroxamic acids derived from this scaffold achieve HDAC inhibition with IC50 values as low as 0.010 μM (2.5-fold more potent than the clinical reference SAHA, IC50 0.025 μM) and exhibit cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines in the low micromolar range [1]. The orthogonal protection of the C2 acetamido and C4 ethyl ester groups enables independent functionalization of both positions, facilitating rapid SAR exploration of the C4 substituent while preserving the essential C2 amide pharmacophore [2].

Synthetic Methodology Development: Multigram-Scale Preparation of sp3-Enriched 4,5-Disubstituted Oxazole Building Blocks

Laboratories engaged in building block synthesis and methodology development should utilize ethyl 2-acetamidooxazole-4-carboxylate for multigram-scale preparation of advanced oxazole intermediates. The LiBH4-mediated reduction of ethyl oxazole-4-carboxylates has been validated at multigram scale (up to 40 g) and accommodates diverse C5 substituents, yielding C4 alcohols in 47–89% yield across 13 examples including alkyl, fluoroalkyl, and N-Boc-aminoalkyl moieties [1]. These alcohols can be subsequently converted to chlorides (90–99% yield), azides (83–99% yield), amines (80–98% yield), and sulfonyl chlorides (68–97% yield)—all with the 2-acetamido group intact, providing a versatile platform for constructing sp3-enriched oxazole libraries [2]. The room-temperature stability of the 2-acetamido derivative eliminates the cold-chain logistics required for the 2-amino analog, reducing operational complexity during large-scale synthetic campaigns [3].

Chemical Biology: Probe Development Requiring Orthogonal Functional Handles for Bioconjugation

Chemical biology programs developing oxazole-based probes for target identification or cellular imaging should select ethyl 2-acetamidooxazole-4-carboxylate for its dual orthogonal functional handles. The C4 ethyl ester can be selectively reduced or hydrolyzed to install fluorescent tags, biotin affinity handles, or click chemistry moieties (e.g., azides, alkynes), while the C2 acetamido group remains protected until final-stage deprotection reveals the free amine for conjugation to payloads or surface attachment [1]. This sequential functionalization capability is absent in the 2-bromo analog (which lacks a protecting group) and in the 2-amino analog (which requires protection of the reactive amine prior to C4 manipulations). The broader commercial availability and higher baseline purity (97%) of the 2-acetamido derivative also reduce the burden of in-house purification, accelerating probe development timelines [2].

Pharmaceutical Intermediate Manufacturing: Cost-Effective Sourcing with Reduced Supply Chain Risk

Procurement managers supporting pharmaceutical intermediate manufacturing should prioritize ethyl 2-acetamidooxazole-4-carboxylate over the 2-bromo analog due to superior supply chain redundancy and purity specifications. The compound is stocked at 97% purity by multiple international vendors including BenchChem, Chemenu, and LookChem, providing competitive pricing and mitigating single-supplier disruption risks [1]. In contrast, the 2-bromo analog (95% purity) is carried by a more limited vendor network, increasing vulnerability to supply interruptions. Additionally, the 2-acetamido derivative's room-temperature stability eliminates the need for refrigerated shipping and storage, reducing logistics costs and simplifying inventory management for programs with extended timelines [2]. The compound also serves as a direct precursor to 2-acetamidooxazole-4-carboxylic acid (CAS 1444781-09-2), a key intermediate for amide bond-forming reactions in final API synthesis [3].

Quote Request

Request a Quote for ethyl 2-acetamidooxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.